molecular formula C8H7N3O2 B2900261 N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide CAS No. 1339054-71-5

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide

Cat. No.: B2900261
CAS No.: 1339054-71-5
M. Wt: 177.163
InChI Key: ANIPPFWMKDPTAG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a hydroxyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyridine-3-carboxylic acid with cyanomethylating agents under controlled conditions. For instance, the reaction of 5-hydroxypyridine-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . This suggests that the compound may interact with signaling pathways involved in plant defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-1-2-11-8(13)6-3-7(12)5-10-4-6/h3-5,12H,2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIPPFWMKDPTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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